molecular formula C12H14N2O2 B1594020 (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 22032-65-1

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B1594020
CAS No.: 22032-65-1
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-SNVBAGLBSA-N
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Description

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the use of indole as a starting material. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often involves the use of biocatalytic approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes . This approach is advantageous due to its sustainability and the ability to produce complex molecules with high specificity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole can produce indigo, while substitution reactions can yield a variety of functionalized indole derivatives .

Scientific Research Applications

Synthesis of Tryptophan Derivatives

(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate serves as an important intermediate in the synthesis of tryptophan derivatives. These derivatives are crucial for developing various pharmaceuticals and can be used to modify biological activities of compounds related to serotonin pathways .

Neuroscience Research

Research indicates that tryptophan derivatives play a significant role in neurotransmitter synthesis, particularly serotonin. The compound is utilized in studies examining the effects of serotonin on mood regulation and its implications in disorders such as depression and anxiety .

Drug Development

The compound has potential applications in drug development, particularly for creating novel antidepressants and anxiolytics. Its structural similarity to serotonin allows researchers to investigate its effects on serotonin receptors, leading to new therapeutic agents .

Biochemical Assays

In laboratory settings, this compound is employed in biochemical assays to explore enzyme interactions and metabolic pathways involving tryptophan metabolism. This can provide insights into metabolic disorders and enzyme kinetics .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various tryptophan derivatives, including this compound. The findings suggested that modifications to the tryptophan structure could enhance binding affinity to serotonin receptors, indicating a pathway for developing more effective antidepressants.

Case Study 2: Neurotransmitter Dynamics

Research conducted at a neuroscience lab investigated the role of tryptophan derivatives in regulating serotonin levels in animal models. The study found that administration of this compound significantly increased serotonin levels, suggesting its potential use as a therapeutic agent for serotonin-related disorders.

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing neurological functions . Additionally, they may inhibit enzymes involved in disease pathways, providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its chiral nature and specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a valuable compound for research and development in multiple fields .

Biological Activity

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, a chiral compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol, is an indole derivative noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Overview of Biological Activity

Indole derivatives, including this compound, are recognized for their roles in various biological processes. They exhibit significant pharmacological properties such as anti-inflammatory, anticancer, and neuroprotective effects. The compound's structure allows it to interact with multiple biological targets, influencing various signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The indole ring facilitates π-π stacking interactions, while the amino and ester functional groups enable hydrogen bonding with active sites on target proteins. This interaction can modulate enzyme activity and receptor signaling, leading to various therapeutic effects.

Antiviral Activity

Research has indicated that derivatives of tryptophan, including this compound, possess antiviral properties. A study demonstrated that certain tryptophan derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at concentrations of 500 mg/L . This suggests that the compound may have potential applications in antiviral drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indole derivatives are known to influence neurotransmitter systems, particularly serotonin pathways. Studies have shown that compounds with similar structures can act as agonists or antagonists at serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormoneRegulates plant growth; potential anti-cancer properties
TryptophanEssential amino acidPrecursor to serotonin; influences mood and sleep
SerotoninNeurotransmitter derived from tryptophanModulates mood, anxiety, and depression
This compoundChiral indole derivativeAntiviral, neuroprotective, potential anticancer effects

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22032-65-1
Record name D-Tryptophan, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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